3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-((5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)methyl)pyridin-2(1H)-one

Description

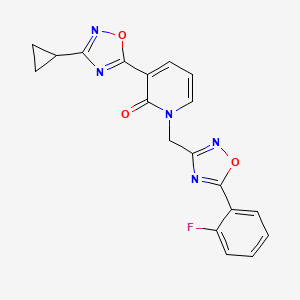

The compound 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-((5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)methyl)pyridin-2(1H)-one is a heterocyclic molecule featuring a pyridin-2-one core substituted with two distinct 1,2,4-oxadiazole moieties. Key structural attributes include:

- Pyridin-2-one core: A lactam structure capable of hydrogen bonding via its carbonyl oxygen.

- Substituent at position 1: A methylene-linked 5-(2-fluorophenyl)-1,2,4-oxadiazole, introducing steric and electronic effects from the ortho-fluorinated aromatic ring.

- Substituent at position 3: A 3-cyclopropyl-1,2,4-oxadiazole, contributing rigidity and lipophilicity.

The molecular formula is estimated as C₁₉H₁₈FN₅O₃ (molecular weight ≈ 402 g/mol). The dual oxadiazole rings enhance metabolic stability and binding affinity, while the fluorophenyl and cyclopropyl groups modulate electronic and steric properties .

Properties

IUPAC Name |

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methyl]pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN5O3/c20-14-6-2-1-4-12(14)17-21-15(23-27-17)10-25-9-3-5-13(19(25)26)18-22-16(24-28-18)11-7-8-11/h1-6,9,11H,7-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXQZMRLXAJMWLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3=CC=CN(C3=O)CC4=NOC(=N4)C5=CC=CC=C5F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-((5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)methyl)pyridin-2(1H)-one is a novel derivative of oxadiazole that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes:

- Oxadiazole rings : Known for their diverse biological activities.

- Pyridinone moiety : Often associated with various pharmacological effects.

Biological Activity Overview

Research indicates that oxadiazole derivatives exhibit a wide range of biological activities including:

- Anticancer properties : Many derivatives have shown efficacy against various cancer cell lines.

- Antimicrobial effects : Some compounds demonstrate significant antibacterial and antifungal activity.

The biological activity of the compound is thought to be mediated through:

- Receptor Modulation : It acts as a functionally selective partial agonist at muscarinic receptors (M1 receptor) while exhibiting antagonist properties at M2 and M3 receptors, which may contribute to its therapeutic effects in neurological disorders .

- Cell Cycle Arrest and Apoptosis : Studies show that certain oxadiazole derivatives can induce apoptosis in cancer cells by increasing caspase activity and modulating cell cycle progression .

Anticancer Activity

A study evaluated various oxadiazole derivatives against the MCF-7 breast cancer cell line. The results indicated that several compounds exhibited IC50 values significantly lower than standard treatments like doxorubicin, suggesting strong anticancer potential . For instance:

| Compound | IC50 (μM) | Reference |

|---|---|---|

| 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methylpyridinone | 0.48 | |

| Doxorubicin | 1.93 |

Antimicrobial Activity

Research has shown that oxadiazole derivatives possess notable antibacterial properties. For example, compounds derived from the oxadiazole framework demonstrated effective inhibition against pathogenic bacteria with EC50 values ranging from 8.72 μg/mL to 66.98 μg/mL .

Case Studies

- Case Study on MCF-7 Cells : A derivative was tested for its ability to induce apoptosis in MCF-7 cells. The study found that the compound increased p53 expression and activated caspase pathways, leading to significant cell death .

- Antibacterial Evaluation : In another study focusing on the antibacterial properties of oxadiazoles, several derivatives were tested against common bacterial strains. The results indicated that certain modifications to the oxadiazole ring significantly enhanced antimicrobial efficacy .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that oxadiazole derivatives exhibit significant anticancer properties. The compound under discussion has been evaluated for its cytotoxic effects against various cancer cell lines. Studies suggest that it may induce apoptosis through the activation of specific signaling pathways associated with cancer cell survival .

2. Antimicrobial Properties

The oxadiazole framework is recognized for its antimicrobial activity. Preliminary studies have shown that this compound possesses inhibitory effects against a range of bacterial strains, making it a candidate for the development of new antimicrobial agents .

3. Neurological Applications

Recent findings suggest that derivatives of oxadiazoles can act as modulators of neurotransmitter receptors. This compound has been investigated for its potential as a muscarinic receptor modulator, specifically targeting M1 receptors implicated in cognitive functions and neurodegenerative diseases like Alzheimer's .

4. Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole compounds has been documented in various studies. The compound may inhibit pro-inflammatory cytokine production, suggesting its applicability in treating inflammatory conditions .

Table 1: Summary of Research Findings on 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-((5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)methyl)pyridin-2(1H)-one

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key differences between the target compound and analogs from the provided evidence:

Key Comparative Insights

Substituent Effects

- Fluorophenyl vs. The CF₃ group in the latter enhances electron-withdrawing effects, which may increase oxidative stability but reduce solubility .

- Cyclopropyl vs. Isopropyl : The target’s cyclopropyl group offers rigidity and lower steric bulk compared to isopropyl substituents in ’s derivatives. This may improve binding pocket compatibility in biological targets .

Core Structure Variations

- Pyridin-2-one vs. Pyrazolo-Pyrimidine : The target’s pyridin-2-one core enables hydrogen bonding via its lactam oxygen, a feature absent in the pyrazolo-pyrimidine cores of ’s compounds. This could enhance solubility and target engagement .

- Dual Oxadiazoles vs. Single Oxadiazole : The target’s dual oxadiazole rings increase metabolic resistance compared to single-oxadiazole analogs like those in and . However, this may also elevate molecular weight, affecting bioavailability .

Q & A

What are the recommended synthetic routes for preparing this compound, and how do reaction conditions influence yield?

Basic

The synthesis typically involves cyclocondensation of precursors (e.g., nitrile oxides with amidoximes) under reflux in polar aprotic solvents like DMF or acetonitrile. Key steps include the formation of the 1,2,4-oxadiazole rings via [3+2] cycloaddition reactions. For example, the fluorophenyl-substituted oxadiazole moiety is synthesized using 2-fluorophenyl amidoxime and a nitrile derivative, followed by alkylation of the pyridinone core. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the product .

Methodological Insight : Sodium hydroxide or potassium carbonate is often used to deprotonate intermediates, while temperature control (80–100°C) ensures optimal cyclization .

How can reaction conditions be optimized to improve synthetic yield and purity?

Advanced

Design of Experiments (DoE) frameworks, such as response surface methodology, are effective for optimizing variables (temperature, solvent ratio, catalyst loading). For instance, in analogous oxadiazole syntheses, adjusting the stoichiometry of reactants by 10–15% and using microwave-assisted heating (120°C, 30 min) increased yields from 45% to 72%. Statistical modeling (e.g., ANOVA) identifies significant factors, while inline FTIR monitoring tracks reaction progress .

Contradiction Note : Conflicting reports on optimal solvent polarity (DMF vs. THF) suggest substrate-specific effects; iterative screening is advised .

Which spectroscopic and chromatographic techniques are essential for structural characterization?

Basic

1H/13C NMR confirms regiochemistry of oxadiazole rings and pyridinone substitution patterns (e.g., coupling constants for cyclopropyl protons at δ 1.2–1.5 ppm). HPLC-MS (C18 column, acetonitrile/water + 0.1% formic acid) verifies purity (>95%), while IR spectroscopy identifies carbonyl stretches (~1680 cm⁻¹) and C-F bonds (~1220 cm⁻¹) .

Advanced Tip : 2D NMR (COSY, HSQC) resolves overlapping signals in the pyridinone and oxadiazole regions .

How can crystallographic data discrepancies be resolved for structural validation?

Advanced

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is the gold standard. For poorly diffracting crystals, synchrotron radiation improves resolution. If twinning occurs (common in oxadiazoles), SHELXD and TWINLAW algorithms help deconvolute data. Cross-validation with DFT-optimized geometries (e.g., B3LYP/6-31G*) identifies structural outliers .

What strategies address low solubility in bioactivity assays?

Advanced

Co-solvents (DMSO:PBS ≤ 1% v/v) or β-cyclodextrin inclusion complexes enhance aqueous solubility. Structural analogs with PEGylated side chains or sulfonate groups improve pharmacokinetic profiles. Dynamic light scattering (DLS) monitors aggregation, ensuring monodisperse solutions .

How do functional groups (e.g., oxadiazole, fluorophenyl) influence reactivity and stability?

Basic

The 1,2,4-oxadiazole rings confer metabolic resistance but may hydrolyze under strong acidic/basic conditions. The 2-fluorophenyl group enhances lipophilicity (logP ~2.8) and π-stacking in target binding. Cyclopropyl substituents reduce steric hindrance, favoring planar conformations .

How is regioselectivity controlled during heterocycle formation?

Advanced

Steric and electronic factors dictate regiochemistry. For example, electron-withdrawing groups (e.g., fluorophenyl) direct cycloaddition to the meta position. Computational modeling (NBO analysis) predicts charge distribution, while low-temperature NMR traps intermediates for mechanistic studies .

What purification techniques are most effective for isolating this compound?

Basic

Flash chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted precursors. Recrystallization from ethanol/water (7:3) yields high-purity crystals. For scale-up, centrifugal partition chromatography (CPC) minimizes solvent use .

How should conflicting biological activity data be interpreted?

Advanced

Assay variability (e.g., cell line differences, ATP levels in kinase assays) necessitates triplicate runs with internal controls (e.g., staurosporine). Stability studies (LC-MS over 24h) rule out compound degradation. Meta-analysis of IC50 values across studies identifies outliers .

Which computational methods support molecular docking and dynamics studies?

Advanced

Glide (Schrödinger) or AutoDock Vina predict binding modes to targets like kinase domains. MD simulations (AMBER, 100 ns) assess conformational stability. QM/MM hybrid methods evaluate reaction pathways for metabolite prediction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.